Cas no 34582-32-6 ((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key advantages include high stereochemical purity, making it valuable for asymmetric synthesis and peptide modifications. The tert-butoxy and Boc-protected functional groups enhance stability, allowing for selective deprotection under mild conditions. This compound is particularly useful in the preparation of bioactive molecules, where precise control over stereochemistry is critical. Its compatibility with standard coupling reagents facilitates efficient incorporation into complex molecular architectures. The product is typically supplied with rigorous quality control to ensure consistency in reactivity and purity, meeting the demands of advanced synthetic applications.
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid structure
34582-32-6 structure
Product Name:(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
CAS No:34582-32-6
MF:C13H23NO6
MW:289.32482457161
MDL:MFCD00038272
CID:54268
PubChem ID:7010517
Update Time:2025-10-28

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Boc-L-Aspartic acid 1-tert-butyl ester
    • N-tert-Butyloxycarbonyl-L-aspartic acid 1-tert-butyl ester
    • Boc-Asp-OtBu
    • N-tert-Boc-L-aspartic Acid tert-Butyl Ester
    • 1-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate
    • BOC-ASPARTIC ACID-OTBU
    • 1-tert-Butyl N-Boc-L-aspartate
    • ASP002
    • A-tert-Butyl-N-Boc-L-aspartate
    • BOC-ASP(OTBU)
    • Boc-L-Asp-OtBu
    • FC1234
    • N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-tert-Butyl Ester
    • N-Boc-L-aspartic Acid 1-tert-Butyl Ester
    • α-tert-Butyl-N-Boc-L-aspartate
    • (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
    • MDL: MFCD00038272
    • Inchi: 1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m0/s1
    • InChI Key: RAUQRYTYJIYLTF-QMMMGPOBSA-N
    • SMILES: O(C([C@H](CC(=O)O)NC(=O)OC(C)(C)C)=O)C(C)(C)C
    • BRN: 4191701

Computed Properties

  • Exact Mass: 289.15300
  • Monoisotopic Mass: 289.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.4
  • Topological Polar Surface Area: 102A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.139
  • Melting Point: 101.0 to 106.0 deg-C
  • Boiling Point: 429°C at 760 mmHg
  • Flash Point: 213.3°C
  • Refractive Index: 1.47
  • PSA: 101.93000
  • LogP: 2.08700
  • Specific Rotation: -25° (c=1 in MeOH)
  • Optical Activity: [α]/D -24.5±1.5°, c = 1 in methanol
  • Solubility: Not determined

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Security Information

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(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Production Method

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:34582-32-6)(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Order Number:A822294
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:15
Price ($):535.0
Email:sales@amadischem.com

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Related Literature

Additional information on (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Chemical Profile of (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid (CAS No. 34582-32-6)

Introducing the compound (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid, a meticulously crafted molecule with the CAS number 34582-32-6. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. The presence of both tert-butoxy and tert-butoxycarbonyl protective groups makes it a valuable intermediate in synthetic chemistry, particularly in the construction of complex peptide mimetics and protease inhibitors.

The molecular structure of this compound features a chiral center at the (S) configuration, which is critical for its biological activity. The carboxylic acid group at the C4 position and the amide linkage at the C3 position contribute to its reactivity, making it a suitable candidate for further derivatization. These structural attributes have positioned this compound as a key player in the synthesis of bioactive molecules, especially those targeting neurological and inflammatory diseases.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage chiral auxiliaries to enhance pharmacological efficacy. The tert-butoxy group at the C4 position not only stabilizes the molecule but also provides a handle for further functionalization, allowing chemists to tailor its properties for specific applications. This has led to its incorporation into various drug candidates that are currently undergoing preclinical evaluation.

The tert-butoxycarbonyl (Boc) group at the C3 position serves as an effective protecting group for the amine functionality, ensuring that it remains inert under harsh reaction conditions. This protection-deprotection strategy is fundamental in multi-step synthetic routes, where selective modification of different functional groups is essential. The Boc group can be easily removed under mild acidic conditions, allowing for subsequent reactions without interference from other functional moieties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. The structural features of (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid have been modeled using density functional theory (DFT), revealing insights into its potential interactions with biological targets. These simulations have highlighted its binding affinity to certain proteases and kinases, suggesting its utility in developing targeted therapies.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for more complex molecules. Its ability to undergo selective modifications while maintaining chiral integrity makes it an attractive candidate for drug discovery programs. Several research groups have reported on its incorporation into peptidomimetics designed to mimic natural bioactive peptides, which are often difficult to synthesize due to their sensitivity to proteolytic degradation.

The synthesis of (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid involves a series of well-established chemical transformations, including asymmetric synthesis and protection-deprotection strategies. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for pharmaceutical applications. The compound's stability under various storage conditions further enhances its practicality as an intermediate in industrial-scale synthesis.

In conclusion, (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug development, particularly in the design of chiral drugs targeting neurological and inflammatory disorders. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in the next generation of medicinal chemistry innovations.

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Amadis Chemical Company Limited
(CAS:34582-32-6)(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
A822294
Purity:99%
Quantity:500g
Price ($):535.0
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